Murexine chloride hydrochloride
Description
Murexine chloride hydrochloride (commonly referred to as murexine) is a bioactive choline ester predominantly isolated from the hypobranchial glands of muricid mollusks, such as Dicathais orbita . Structurally, it is identified as β-imidazolyl-4(5)-acrylcholine or urocanylcholine, characterized by an imidazole ring linked to an acryloyl group and a choline moiety (Figure 1a) . Murexine exhibits potent neuromuscular blocking activity via selective binding to nicotinic acetylcholine receptors (nAChRs), with minimal affinity for muscarinic receptors .
Its pharmacological effects include transient muscle relaxation, demonstrated in both in vitro (e.g., frog rectus abdominis assays) and in vivo models (e.g., paralysis in rabbits and dogs at 3 mg/kg) . Clinically, intravenous administration (1 mg/kg) in humans induces short-term paralysis (3–6 minutes), making it historically relevant for surgical procedures requiring brief muscular relaxation . Additionally, murexine plays a critical ecological role in muricid reproduction, where it facilitates larval sedation and egg capsule maturation .
Properties
CAS No. |
6032-82-2 |
|---|---|
Molecular Formula |
C11H19Cl2N3O2 |
Molecular Weight |
296.19 g/mol |
IUPAC Name |
2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10;;/h4-5,8-9H,6-7H2,1-3H3;2*1H |
InChI Key |
VQMMZOYNQZNRJF-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1.Cl.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Murexine chloride hydrochloride can be synthesized through the esterification of urocanic acid with choline. The synthetic product is obtained according to the procedure of Pasini, Vercellone, and Erspamer (1952), which has been improved over time . The reaction involves the use of acetone as a solvent and requires careful control of reaction conditions to ensure high purity and yield.
Industrial Production Methods
The industrial production of this compound involves the extraction of the hypobranchial bodies from molluscs, followed by acetone extraction and purification. The synthetic product is then obtained through a series of chemical reactions, ensuring that the final product is at least 95% pure .
Chemical Reactions Analysis
Types of Reactions
Murexine chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies and applications.
Scientific Research Applications
Murexine chloride hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying esterification reactions and the synthesis of choline esters.
Biology: It is used to study the neuromuscular blocking effects and the role of choline esters in biological systems.
Mechanism of Action
Murexine chloride hydrochloride exerts its effects by acting as a depolarizing neuromuscular blocking agent. It produces a contracture similar to acetylcholine in the frog rectus and a neuromuscular block in the rat diaphragm. These effects are not relieved by neostigmine but are antagonized by hexamethonium . The compound depolarizes the end-plate region, leading to a neuromuscular block .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
Structural Modifications : Saturation (dihydromurexine) or methylation (N-methylmurexine) reduces potency, while senecioyl/tigloyl substitutions retain activity but alter pharmacokinetics .
Receptor Specificity : All analogs selectively target nAChRs, avoiding muscarinic effects, a hallmark of muricid choline esters .
Ecological Roles : Unlike analogs, murexine uniquely aids in muricid reproduction by transiently sedating larvae and relaxing maternal reproductive tracts during oviposition .
Analytical Detection Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
